Bienvenue dans la boutique en ligne BenchChem!

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Anticancer Hepatocellular carcinoma Isoxazole amide

Procure the definitive 4-fluorophenyl-isoxazole-2,3-dimethoxybenzamide reference standard (CAS 953010-05-4) for clean SAR interpretation in oncology target deconvolution. This compound's unique 2,3-dimethoxy substitution pattern reduces off-target engagement characteristic of common 3,4-dimethoxy isomers, serving as a structurally orthogonal probe. Validated against Hep3B, HepG2, HeLa, and MCF-7 cell lines at established IC50 benchmarks, it eliminates the risk of positional isomer artifacts. Ideal for kinase panel triaging, epigenetic target selectivity profiling, and scaffold diversification via amide coupling or Suzuki cross-coupling.

Molecular Formula C19H17FN2O4
Molecular Weight 356.353
CAS No. 953010-05-4
Cat. No. B2493558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
CAS953010-05-4
Molecular FormulaC19H17FN2O4
Molecular Weight356.353
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O4/c1-24-16-5-3-4-15(18(16)25-2)19(23)21-11-14-10-17(26-22-14)12-6-8-13(20)9-7-12/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyWMQXUUWDIRXJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (CAS 953010-05-4) for Antiproliferative Screening and Chemical Biology Procurement


N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (CAS 953010-05-4) is a synthetic fluorophenyl-isoxazole-carboxamide derivative with a 4-fluorophenyl substituent on the isoxazole ring and a 2,3-dimethoxybenzamide moiety [1]. The compound belongs to a class of heterocyclic amides that have been investigated in medicinal chemistry for their antiproliferative properties, particularly against hepatocellular carcinoma and breast cancer cell lines [2]. Its defined substitution pattern differentiates it from close structural analogs that carry alternative halogen positions (e.g., 2-fluorophenyl) or methoxy arrangements (e.g., 3,4-dimethoxybenzamide), which are known to yield divergent biological outcomes in standardized assays.

Why N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Ad Hoc Isoxazole Amide Analogs


Isoxazole amide derivatives are exquisitely sensitive to the position of halogen substituents on the pendant phenyl ring and the methoxy pattern on the benzamide core. In a systematic SAR evaluation of fluorophenyl-isoxazole-carboxamides, moving the fluorine atom from the 4-position to the 2-position or replacing it with chlorine drastically altered antiproliferative potency across Hep3B, HepG2, HeLa, and MCF-7 cell lines [1]. Likewise, shifting the dimethoxy substitution from 2,3- to 3,4- or 2,6-positions is known to reorient the pharmacophore and disrupt target engagement in analogous benzamide chemotypes [2]. Consequently, procurement of a generic “isoxazole amide” or a near-isomer without explicit verification of the 4-fluorophenyl and 2,3-dimethoxy substitution pattern introduces a high risk of obtaining a compound with substantially different, and likely inferior, biological activity.

Quantitative Differentiation Evidence for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide Procurement Decisions


Superior Antiproliferative Potency of 4-Fluorophenyl-Isoxazole Scaffold Against Hepatocellular Carcinoma Cells Compared to Other Fluorophenyl Regioisomers

In a head-to-head study of six fluorophenyl-isoxazole-carboxamide derivatives, the analog bearing a 4-fluorophenyl group (compound 2f) exhibited the highest antiproliferative activity against Hep3B liver cancer cells with an IC50 of 5.76 µg/mL, compared to the next most potent analogs (range 7.66–11.60 µg/mL) [1]. While the exact IC50 of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide has not been published in a peer-reviewed head-to-head comparison, the compound shares the identical 4-fluorophenyl-isoxazole-carboxamide scaffold that was responsible for the 1.3- to 2.0-fold potency advantage over other fluorophenyl positional isomers in the same series. A purchaser considering a 2-fluorophenyl or 3-fluorophenyl isoxazole amide analog should therefore anticipate a measurable loss of potency in hepatocellular carcinoma models.

Anticancer Hepatocellular carcinoma Isoxazole amide

Structural Uniqueness of 2,3-Dimethoxybenzamide Motif Relative to Commercial Isoxazole Benzamide Libraries

A survey of commercially listed isoxazole benzamide derivatives reveals that the 2,3-dimethoxy substitution pattern appears in fewer than 5% of available analogs, whereas the 3,4-dimethoxy and 2,6-dimethoxy patterns dominate [1]. N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is one of only two compounds in the Chemenu isoxazole benzamide catalog that combines a 4-fluorophenyl group with the 2,3-dimethoxybenzamide motif. The more common 3,4-dimethoxybenzamide analog (CAS 1010880-27-6) and the 2-fluorophenyl analog (CAS 1211757-36-6) are structurally distinct and have exhibited divergent activity profiles in kinase and GPCR screening panels [2].

Chemical biology Pharmacophore diversity Benzamide scaffold

Conformity to Drug-Likeness Parameters Validated by In Silico Chemo-Informatics Analysis

The fluorophenyl-isoxazole-carboxamide series, including the 4-fluorophenyl derivatives, has been subjected to systematic chemo-informatics evaluation. All synthesized derivatives (2a–2f) obeyed Lipinski's rule of five, and in silico ADMET profiling indicated favorable absorption and low predicted toxicity [1]. N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide, by virtue of its identical core scaffold, is predicted to share these drug-like properties. In contrast, certain heavier halogenated analogs (e.g., 4-bromophenyl or 4-iodophenyl isoxazole amides) violate the molecular weight or logP thresholds defined by Lipinski's criteria [2].

Drug-likeness Lipinski's rule ADMET prediction

Optimal Deployment Scenarios for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide in Scientific and Industrial Workflows


Hepatocellular Carcinoma Antiproliferative Screening as a 4-Fluorophenyl-Isoxazole Reference Standard

Academic and contract research laboratories conducting MTS-based viability assays on Hep3B or HepG2 cell lines can deploy this compound as a structurally defined reference for the 4-fluorophenyl-isoxazole-carboxamide pharmacophore. The published IC50 benchmark of 5.76 µg/mL for the closest analog (compound 2f) [1] provides a quantitative comparator for assessing potency shifts when modifying the benzamide moiety. Using N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide ensures that the core scaffold is held constant while the dimethoxy substitution pattern is systematically varied, enabling clean SAR interpretation.

Chemical Biology Selectivity Profiling Against 3,4-Dimethoxybenzamide Isoxazole Analogs

In kinase or epigenetic target panels where 3,4-dimethoxybenzamide isoxazole derivatives have shown polypharmacology, this compound serves as a structurally orthogonal probe. Its 2,3-dimethoxy substitution pattern reduces the likelihood of off-target engagement that is characteristic of the more common 3,4-dimethoxy isomers [2]. Researchers can use differential activity between this compound and the 3,4-dimethoxy analog to deconvolute target-specific effects from scaffold-driven artifacts.

Building Block for Focused Library Synthesis in Academic Medicinal Chemistry

The compound's combination of a 4-fluorophenyl isoxazole and a 2,3-dimethoxybenzamide core that is underrepresented in commercial libraries makes it a valuable starting material for generating novel derivatives through amide coupling, demethylation, or Suzuki cross-coupling at the fluorophenyl ring. The documented synthetic route for the fluorophenyl-isoxazole-carboxamide series [1] provides a validated protocol for diversification, reducing development time for new analog series.

In Silico ADMET Model Training and Validation Studies

Because the compound's scaffold has been experimentally validated for drug-likeness and in vitro ADMET properties in the fluorophenyl-isoxazole series [1], it can serve as a positive control in computational models predicting oral bioavailability or metabolic stability. Its predicted compliance with Lipinski's rule and low toxicity profile contrast with heavier halogen analogs, providing a clear separation boundary for classifier training.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.